molecular formula C21H15BrN2O4 B2964203 3-(5-bromofuran-2-carboxamido)-N-(p-tolyl)benzofuran-2-carboxamide CAS No. 887883-13-8

3-(5-bromofuran-2-carboxamido)-N-(p-tolyl)benzofuran-2-carboxamide

Cat. No.: B2964203
CAS No.: 887883-13-8
M. Wt: 439.265
InChI Key: VPHFETKFAKWUEE-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-carboxamido)-N-(p-tolyl)benzofuran-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This bifunctional molecule features a benzofuran core linked to a brominated furan moiety via a carboxamide bridge, and is further substituted with a p-tolyl group . Compounds within this structural class, particularly those incorporating bromofuran and benzofuran carboxamide motifs, have been investigated for their potential as bitter taste receptor (T2R) modulators . Research into these receptors is crucial for developing agents that can alter taste perception. Furthermore, structurally related furan carboxamide derivatives are frequently explored in various research fields for their diverse biological activities, underscoring the value of this compound as a versatile chemical scaffold for the synthesis and development of novel bioactive molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(5-bromofuran-2-carbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O4/c1-12-6-8-13(9-7-12)23-21(26)19-18(14-4-2-3-5-15(14)28-19)24-20(25)16-10-11-17(22)27-16/h2-11H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHFETKFAKWUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-bromofuran-2-carboxamido)-N-(p-tolyl)benzofuran-2-carboxamide is a derivative of benzofuran and furan carboxamides, which have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective, antioxidant, and other pharmacological properties.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • Molecular Formula : C_{16}H_{14}BrN_{3}O_{3}
  • Molecular Weight : 396.20 g/mol

This compound features a bromine atom on the furan ring, which is hypothesized to enhance its biological activity.

Neuroprotective Effects

Recent studies have indicated that benzofuran derivatives exhibit significant neuroprotective effects. For instance, a study synthesized several benzofuran-2-carboxamide derivatives and evaluated their neuroprotective activities against NMDA-induced excitotoxicity in rat cortical neurons. Among these derivatives, those with specific substitutions showed promising results:

  • Compound 1f : Exhibited potent neuroprotective action comparable to memantine, a known NMDA antagonist.
  • Compound 1j : Demonstrated significant anti-excitotoxic effects and antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation in vitro .

These findings suggest that structural modifications, such as the presence of methyl or hydroxyl groups at specific positions on the benzofuran moiety, may enhance neuroprotective properties.

Antioxidant Activity

The antioxidant capacity of compounds similar to This compound has been evaluated using various assays. The ability to scavenge free radicals and inhibit lipid peroxidation is crucial for compounds aimed at treating oxidative stress-related conditions:

  • Compounds with a -CH3 substitution at the R2 position showed marked ROS scavenging activities.
  • The antioxidant potential correlates with the structural characteristics of the compounds, indicating that specific functional groups play a vital role in their efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of benzofuran derivatives. The following table summarizes key findings from SAR studies related to benzofuran derivatives:

CompoundSubstitutionNeuroprotective ActivityAntioxidant Activity
Compound 1f-CH3 at R2HighModerate
Compound 1j-OH at R3ModerateHigh
Compound 1c-NO2 at R4LowLow

This data highlights the importance of specific substitutions in enhancing both neuroprotective and antioxidant properties.

Case Studies

Several case studies have explored the therapeutic potential of benzofuran derivatives:

  • Neuroprotection in Animal Models : In vivo studies demonstrated that compounds similar to This compound significantly reduced neuronal damage in models of ischemia.
  • In Vitro Assays : Primary cultured neurons treated with these compounds showed reduced apoptosis and improved cell viability compared to controls exposed to excitotoxic agents .

Comparison with Similar Compounds

N-Phenyl Analog

  • Compound : 3-(5-Bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide (CAS: 887888-99-5)
  • Molecular Formula : C₂₀H₁₃BrN₂O₄
  • Molecular Weight : 425.2 g/mol
  • Key Differences: The absence of the methyl group on the phenyl ring reduces lipophilicity compared to the p-tolyl derivative. No data on biological activity or solubility are available .

N-(4-Nitrophenyl) Analog

  • Compound : 3-(5-Bromofuran-2-carboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS: 887877-57-8)
  • Molecular Formula : C₂₀H₁₂BrN₃O₆
  • Molecular Weight : 470.2 g/mol
  • Key Differences :
    • The nitro group introduces strong electron-withdrawing effects, which may alter electronic distribution and redox properties.
    • Increased molecular weight and polarity could impact membrane permeability compared to the p-tolyl derivative .

N-(4-Trifluoromethoxyphenyl) Analog

  • Compound : 3-(5-Bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (CAS: 888461-96-9)
  • Molecular Formula : C₂₁H₁₂BrF₃N₂O₅
  • Molecular Weight : 509.2 g/mol
  • Key Differences :
    • The trifluoromethoxy group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and hydrophobic character.
    • This modification may improve pharmacokinetic properties, such as half-life, compared to the p-tolyl derivative .

Substituent Variations on the Benzofuran Core

5-(5-Bromofuran-2-carboxamido)-N-(3-(pyrrolidin-1-yl)propyl)benzofuran-2-carboxamide (4.187)

  • Molecular Formula : C₂₁H₂₂BrN₃O₄
  • Molecular Weight : 460.3 g/mol
  • NMR data (δ 1.82–3.64 ppm) confirm the presence of aliphatic protons from the pyrrolidine moiety, which may influence conformational dynamics .

5-(5-Bromofuran-2-carboxamido)-N-(3-(piperidin-1-yl)benzyl)benzofuran-2-carboxamide (3.180)

  • Molecular Formula : C₂₆H₂₄BrN₃O₄
  • Molecular Weight : 522.4 g/mol
  • Key Differences :
    • The piperidine-benzyl substituent adds steric bulk and aromaticity, which could enhance interactions with hydrophobic pockets in biological targets.
    • High yield (89.58%) and spectral data (e.g., IR peaks at 2929–3337 cm⁻¹) suggest stable synthesis and functional group integrity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Data Sources
3-(5-Bromofuran-2-carboxamido)-N-(p-tolyl)benzofuran-2-carboxamide Not explicitly reported ~425–470 (estimated) p-Tolyl, bromofuran Synthetic protocols
N-Phenyl analog (CAS: 887888-99-5) C₂₀H₁₃BrN₂O₄ 425.2 Phenyl Smiles: O=C(Nc1c(...)ccccc12)
N-(4-Nitrophenyl) analog (CAS: 887877-57-8) C₂₀H₁₂BrN₃O₆ 470.2 4-Nitrophenyl Higher polarity
N-(4-Trifluoromethoxyphenyl) analog (CAS: 888461-96-9) C₂₁H₁₂BrF₃N₂O₅ 509.2 4-Trifluoromethoxyphenyl Enhanced lipophilicity
5-(5-Bromofuran-2-carboxamido)-N-(3-(pyrrolidin-1-yl)propyl)benzofuran-2-carboxamide C₂₁H₂₂BrN₃O₄ 460.3 Pyrrolidine-propyl NMR/IR data
5-(5-Bromofuran-2-carboxamido)-N-(3-(piperidin-1-yl)benzyl)benzofuran-2-carboxamide C₂₆H₂₄BrN₃O₄ 522.4 Piperidinyl-benzyl High yield (89.58%)

Research Findings and Implications

  • Synthetic Flexibility : The amide coupling strategy (HOBt/DIC) is robust for generating diverse analogs, with yields ranging from 66% to 89.58% depending on substituent complexity .
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., p-tolyl) may enhance DNA binding via hydrophobic interactions, while electron-withdrawing groups (e.g., nitro) could improve redox activity.
    • Aliphatic amine substituents (e.g., pyrrolidine, piperidine) increase solubility and conformational flexibility, critical for in vivo applications .
  • Unresolved Questions : Lack of explicit data on the target compound’s biological activity or pharmacokinetics necessitates further studies.

Q & A

Basic Research Question

  • Primary methods :
    • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to confirm substituent positions. For example, the bromofuran proton signals appear at δ 6.52–7.57 ppm .
    • IR spectroscopy : Identify carbonyl stretches (C=O) at ~1645–1742 cm⁻¹ and amide N–H bonds at ~3271 cm⁻¹ .
  • Addressing discrepancies : Cross-validate with high-resolution mass spectrometry (HRMS) and compare experimental vs. calculated isotopic patterns to resolve ambiguities in molecular weight .

What are the challenges in achieving regioselective functionalization of benzofuran derivatives, and how can they be mitigated?

Advanced Research Question

  • Challenges : Competing reactivity at the 3- and 5-positions of the benzofuran ring due to electron-rich furan moieties .
  • Mitigation strategies :
    • Directing groups : Introduce transient protecting groups (e.g., acetyl) to steer electrophilic substitution .
    • Catalytic systems : Use Pd-catalyzed C–H activation for selective bromination, as seen in analogous benzofuran syntheses .
    • Temperature control : Lower reaction temperatures (0–5°C) reduce side reactions during bromination .

How do structural modifications, such as bromine substitution on the furan ring, influence the biological activity of benzofuran carboxamide compounds?

Advanced Research Question

  • Bromine effects :
    • Electron-withdrawing nature : Enhances metabolic stability by reducing oxidative degradation .
    • Steric hindrance : Bulky bromine atoms may restrict binding to off-target proteins, improving selectivity .
  • Experimental validation :
    • In vitro assays : Test cytotoxicity and target affinity (e.g., G-quadruplex DNA binding) using derivatives with/without bromine .
    • SAR studies : Compare IC₅₀ values of brominated vs. non-brominated analogs to quantify potency shifts .

How can researchers resolve contradictory data in the NMR characterization of benzofuran derivatives?

Advanced Research Question

  • Common contradictions : Discrepancies in coupling constants or unexpected splitting patterns (e.g., due to rotameric equilibria) .
  • Resolution strategies :
    • Variable-temperature NMR : Perform experiments at –40°C to slow conformational exchange and simplify spectra .
    • 2D NMR : Use NOESY or ROESY to confirm spatial proximity of protons in ambiguous regions .
    • Computational validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian software) .

What methodologies are recommended for assessing the stability of benzofuran carboxamides under physiological conditions?

Basic Research Question

  • Hydrolytic stability : Incubate compounds in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
  • Oxidative stability : Expose to liver microsomes or H₂O₂ and quantify parent compound loss using LCMS .
  • Photostability : Conduct ICH Q1B guidelines testing under UV/visible light to identify photodegradants .

What are the best practices for scaling up benzofuran carboxamide synthesis without compromising purity?

Advanced Research Question

  • Batch vs. flow chemistry : Transition from batch to continuous flow systems to enhance mixing and heat transfer for bromination steps .
  • Purification at scale : Replace SCX cartridges with preparative HPLC or centrifugal partition chromatography (CPC) for higher throughput .
  • Process analytics : Implement in-line FTIR or PAT tools to monitor reaction progress in real time .

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